2,5-Pyrazinedicarboxylic acid dihydrate

描述

Systematic IUPAC Name and Synonyms

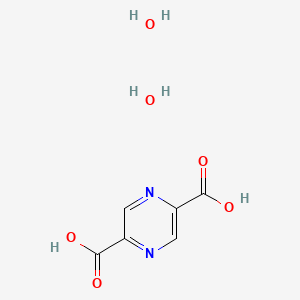

The compound 2,5-pyrazinedicarboxylic acid dihydrate is systematically named pyrazine-2,5-dicarboxylic acid;dihydrate according to IUPAC nomenclature rules. This nomenclature reflects the presence of two carboxylic acid groups at the 2- and 5-positions of the pyrazine ring, along with two water molecules in its crystalline structure.

Synonyms for this compound span multiple naming conventions and regulatory frameworks. The most widely recognized alternatives include:

These synonyms are critical for cross-referencing chemical databases and regulatory documentation. The multiplicity of names arises from differences in hydrate notation, registry systems, and legacy labeling practices.

Molecular Formula and Weight

The molecular formula of this compound is C₆H₈N₂O₆ , representing a pyrazine core with two carboxyl groups and two water molecules. The anhydrous form of the compound (C₆H₄N₂O₄) has a molecular weight of 168.11 g/mol, while the dihydrate form exhibits a molecular weight of 204.14 g/mol due to the addition of 36.03 g/mol from the two water molecules.

Theoretical and experimental molecular weights align closely, as demonstrated by mass spectrometry data showing a monoisotopic mass of 204.038236 g/mol. This consistency confirms the stoichiometric integrity of the dihydrate structure across synthetic batches.

CAS Registry Numbers and PubChem CID

The compound has been assigned distinct identifiers across major chemical registries:

The CAS number 205692-63-3 specifically refers to the dihydrate form, distinguishing it from the anhydrous variant (CAS 122-05-4). PubChem’s Substance Record (CID 2724947) consolidates structural, spectral, and supplier data for this hydrate.

SMILES Notation and InChI Key

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is C1=C(N=CC(=N1)C(=O)O)C(=O)O.O.O , encoding the pyrazine ring, carboxyl groups, and water molecules. This string enables precise computational modeling and database searches.

The InChI Key GVEVNOSZLMMBOR-UHFFFAOYSA-N provides a unique, hashed identifier derived from the full InChI string:

InChI=1S/C6H4N2O4.2H2O/c9-5(10)3-1-7-4(2-8-3)6(11)12;;/h1-2H,(H,9,10)(H,11,12);2*1H2

This key facilitates rapid structure comparisons across chemical platforms, ensuring unambiguous identification.

属性

IUPAC Name |

pyrazine-2,5-dicarboxylic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4.2H2O/c9-5(10)3-1-7-4(2-8-3)6(11)12;;/h1-2H,(H,9,10)(H,11,12);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEVNOSZLMMBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)O)C(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205692-63-3 | |

| Record name | Pyridine-2,5-dicarboxylic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

2,3-Pyrazinedicarboxylic Acid

- Coordination Chemistry : Unlike PDCA, which binds metals via carboxylate oxygen atoms, 2,3-pyrazinedicarboxylic acid coordinates through both carboxylate and pyrazine nitrogen atoms. This difference is evident in FTIR spectra, where the CN band (1577–1445 cm⁻¹) disappears upon metal binding, suggesting N-atom involvement .

- Aromaticity : Alkali metal salts of 2,3-pyrazinedicarboxylic acid exhibit significantly reduced aromaticity (HOMA index: 0.807) compared to PDCA, impacting electronic properties and reactivity .

- Applications : Used in hybrid thin films for upconversion materials but less effective in MOF synthesis due to steric hindrance from adjacent carboxyl groups .

2-Pyrazinecarboxylic Acid

- Aromaticity : Retains higher aromaticity (HOMA index: ~0.85) than PDCA, making it less reactive in metal coordination but more stable under acidic conditions .

- Thermoelectric Performance : Lacks dual carboxyl groups, resulting in lower ionic Seebeck coefficients (<1 mV/K) compared to PDCA’s 2.99 mV/K .

Pyrazine-2,6-dicarboxylic Acid

- Coordination Geometry : The para-positioned carboxyl groups enable linear coordination, favoring 1D polymeric structures rather than the 3D frameworks seen in PDCA-based MOFs .

- Luminescence : Less effective in generating white-light-emitting MOFs due to weaker lanthanide contraction effects .

Thermoelectric Properties

PDCA outperforms similar pyrazine derivatives in thermogalvanic cells. Key

| Property | PDCA | 2-Pyrazinecarboxylic Acid |

|---|---|---|

| Ionic Seebeck Coefficient (mV/K) | 2.99 | <1.0 |

| Ionic Conductivity (µS/cm) | 67.6 | Not reported |

| Thermal Conductivity (W/m·K) | 0.49 | Not reported |

PDCA’s dual carboxyl groups enhance entropy changes (ΔS) with temperature, critical for high thermoelectric efficiency. When integrated into hydrogels, PDCA achieves a power output of 0.28 µW under a 28.3°C gradient, making it viable for wearable energy harvesters .

Strontium-Based MOFs

In contrast, 2,3-pyrazinedicarboxylic acid forms less dense frameworks due to steric limitations .

Lanthanide-Based MOFs

PDCA enables tunable luminescence in Ln-MOFs:

- Tb–Er MOFs: Channel-containing frameworks with NMP/water guests, enabling white-light emission (CIE coordinates: 0.33, 0.33) .

Comparatively, 1,4-benzenedicarboxylic acid-based MOFs lack this structural versatility and luminescence range .

Aromaticity and Reactivity

PDCA’s aromaticity (HOMA index ~0.807) is lower than 2-pyrazinecarboxylic acid but higher than its alkali metal salts. Reduced aromaticity increases reactivity, facilitating proton donation in acid-base catalysis and metal coordination .

常见问题

Q. What are the recommended methods for synthesizing 2,5-pyrazinedicarboxylic acid dihydrate in a laboratory setting?

The synthesis typically involves oxidation of quinoxaline derivatives or coupling reactions. For example:

- Oxidation route : Reacting 2-methylquinoxaline with potassium permanganate under acidic conditions yields 2,5-pyrazinedicarboxylic acid, which is subsequently hydrated .

- Coupling method : Acid chlorides can be coupled with piperazine derivatives in the presence of NaOH, followed by pH adjustment and crystallization to obtain the dihydrate form .

Key steps : Purification via recrystallization or chromatography, with yields optimized by controlling reaction temperature (0°C to room temperature) and stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

Q. What are the critical factors in handling and storing this compound to ensure stability?

Q. Table 1: Key Physical and Chemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₄N₂O₄·2H₂O | |

| Melting Point | 272–277°C | |

| Solubility | Moderate in DMSO; low in H₂O | |

| Crystal System | Monoclinic (P21/c) |

Advanced Research Questions

Q. What strategies resolve discrepancies in reported solubility data for this compound?

- Method standardization : Use consistent solvent systems (e.g., DMSO:H₂O ratios) and temperature controls (25°C ± 1°C) .

- Co-solvent screening : Test solubilizers like β-cyclodextrins or ionic liquids to enhance aqueous solubility .

- Analytical validation : Cross-validate results via HPLC (UV detection at 254 nm) and gravimetric analysis .

Q. How can computational chemistry predict the reactivity of this compound in coordination complexes?

- DFT calculations : Model ligand behavior by optimizing geometry (e.g., bond angles, charge distribution) to predict metal-binding affinity (e.g., with transition metals like Cu²⁺ or Fe³⁺) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design drug candidates or enzyme inhibitors .

Q. What advanced applications exist for this compound in materials science?

Q. Table 2: Synthesis Method Comparison

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Quinoxaline oxidation | 70–75% | KMnO₄, H₂SO₄, reflux | |

| Acid chloride coupling | 60–65% | NaOH, dioxane, 0°C → RT |

Q. How to address conflicting data on the compound’s thermal stability?

- TGA-DSC analysis : Measure decomposition onset (∼300°C) under inert atmosphere (N₂) to differentiate between dehydration and pyrolysis .

- In situ XRD : Monitor structural changes during heating to correlate phase transitions with mass loss .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。